![molecular formula C12H10FN3OS B2567596 N-(4-fluorophenyl)-2-(2-pyrimidinylsulfanyl)acetamide CAS No. 271772-48-6](/img/structure/B2567596.png)
N-(4-fluorophenyl)-2-(2-pyrimidinylsulfanyl)acetamide
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Overview
Description
N-(4-fluorophenyl)-2-(2-pyrimidinylsulfanyl)acetamide, commonly known as FPYSA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments. In
Scientific Research Applications
FPYSA has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. FPYSA has also been found to inhibit the growth of tumor cells by inducing apoptosis and cell cycle arrest. Additionally, FPYSA has been studied for its potential use as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines.
Mechanism Of Action
The mechanism of action of FPYSA involves the inhibition of the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by removing acetyl groups from histone proteins. HDAC inhibition leads to the accumulation of acetylated histones, which leads to changes in gene expression that can result in cell cycle arrest and apoptosis. Additionally, FPYSA has been found to inhibit the activity of the proteasome, which is responsible for the degradation of proteins. This inhibition leads to the accumulation of misfolded proteins, which can lead to cell death.
Biochemical and Physiological Effects:
FPYSA has been found to exhibit potent anticancer activity by inducing apoptosis and cell cycle arrest in cancer cells. Additionally, it has been found to inhibit the activity of the proteasome, which can lead to the accumulation of misfolded proteins and cell death. FPYSA has also been found to inhibit the production of pro-inflammatory cytokines, which makes it a potential anti-inflammatory agent. However, further studies are needed to understand the full extent of the biochemical and physiological effects of FPYSA.
Advantages And Limitations For Lab Experiments
One of the advantages of using FPYSA in laboratory experiments is its potent anticancer activity, which makes it a potential candidate for the development of anticancer drugs. Additionally, its ability to inhibit the activity of HDACs and the proteasome makes it a potential candidate for the treatment of other diseases, such as neurodegenerative diseases and inflammatory diseases. However, one of the limitations of using FPYSA in laboratory experiments is its potential toxicity, which requires further studies to determine its safety and efficacy.
Future Directions
There are several future directions for the study of FPYSA, including the development of more efficient synthesis methods, the identification of its molecular targets, and the determination of its safety and efficacy in vivo. Additionally, further studies are needed to understand the full extent of its anticancer activity and its potential applications in the treatment of other diseases, such as neurodegenerative diseases and inflammatory diseases. Finally, the development of FPYSA derivatives with improved potency and selectivity could lead to the development of more effective drugs for the treatment of various diseases.
Synthesis Methods
FPYSA can be synthesized using various methods, but the most common method involves the reaction between 4-fluoroaniline and 2-pyrimidinethiol in the presence of acetic anhydride. The reaction produces FPYSA as a white crystalline solid with a high yield. Other methods of synthesis include the reaction between 4-fluoroacetophenone and 2-pyrimidinethiol in the presence of sodium hydride or the reaction between 4-fluoroaniline and 2-chloro-N-(2-pyrimidinyl)acetamide in the presence of sodium hydride.
properties
IUPAC Name |
N-(4-fluorophenyl)-2-pyrimidin-2-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3OS/c13-9-2-4-10(5-3-9)16-11(17)8-18-12-14-6-1-7-15-12/h1-7H,8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQNWGIDCTXENI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCC(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-2-(2-pyrimidinylsulfanyl)acetamide |
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